DAPK1 Kinase Inhibition Potency Compared with TC-DAPK 6 and Staurosporine
In a fluorescence-based microfluidics assay (Caliper system, ATP at ~2×Km), the structurally related imidazo-pyridazine analog (compound 6) showed an IC50 of 0.247 μM against DAPK1, while staurosporine gave 0.003 μM and TC-DAPK 6 is reported at 0.069 μM [1]. Although direct data for the title compound are not available, the pyridazine-benzamide scaffold is expected to exhibit comparable sub-micromolar DAPK1 affinity, positioning it closer to TC-DAPK 6 than to the potent pan-kinase inhibitor staurosporine.
| Evidence Dimension | DAPK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; class-level prediction ~0.1-0.5 μM |
| Comparator Or Baseline | TC-DAPK 6 (IC50 = 0.069 μM); Staurosporine (IC50 = 0.003 μM); Imidazo-pyridazine analog (IC50 = 0.247 μM) |
| Quantified Difference | Predicted to be ~3-7 fold less potent than TC-DAPK 6 but with potentially improved selectivity |
| Conditions | Caliper microfluidics capillary electrophoresis, ATP at ~2×Km (2.48 μM), DAPK1 concentration adjusted for <15% substrate turnover |
Why This Matters
For researchers requiring a DAPK1 inhibitor with a distinct chemical scaffold (to avoid IP constraints or to explore alternative binding modes), this compound offers a pyridazine-phenyl linkage not present in TC-DAPK 6.
- [1] Wilbek TS, Skovgaard T, Sorrell FJ, Knapp S, Berthelsen J, Strømgaard K. Identification and characterization of a small-molecule inhibitor of death-associated protein kinase 1. Chembiochem. 2015;16(1):59-63. doi:10.1002/cbic.201402512. View Source
